N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride is a compound of interest primarily in pharmacological research due to its potential therapeutic effects. This compound features a tetrahydroacridine core, which is known for its activity as a cholinesterase inhibitor, making it relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The dihydrochloride salt form enhances its solubility and bioavailability.
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride is classified as an organic compound with both amine and aromatic characteristics. It falls under the category of alkaloids due to its nitrogen-containing structure and is particularly noted for its role as a cholinesterase inhibitor.
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride typically involves the following steps:
The synthesis process generally yields high purity compounds, often characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and composition .
The molecular structure of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride includes:
The molecular formula is CHClN, indicating the presence of two chlorine atoms due to the dihydrochloride form. The compound's molecular weight is approximately 303.23 g/mol.
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride participates in several chemical reactions:
The kinetics of inhibition can be analyzed using Lineweaver-Burk plots to determine parameters such as (inhibition constant), which provides insights into its potency against cholinesterases .
The mechanism by which N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride exerts its effects involves:
Studies have shown that this compound can significantly enhance cognitive function in models of Alzheimer's disease by improving cholinergic transmission .
Relevant analyses often include thermal stability assessments and solubility tests in various solvents .
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride has several applications:
Its dual action as both a cholinesterase inhibitor and potential modulator of cannabinoid receptors indicates further avenues for exploration in pharmacological research .
Alzheimer's disease (AD) pathophysiology involves multiple interconnected pathological processes, including cholinergic deficit, amyloid-beta (Aβ) aggregation, tau protein hyperphosphorylation, and neuroinflammation. The complex nature of AD has necessitated a shift from single-target agents to multitarget-directed ligands (MTDLs) that simultaneously address several pathological pathways. Dual inhibition of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β) represents a promising therapeutic strategy, as these targets regulate distinct yet complementary pathways in AD progression [4] [7].
AChE inhibitors increase acetylcholine levels in synaptic clefts, counteracting the cholinergic deficit characteristic of AD. Beyond its catalytic function, AChE promotes amyloid aggregation through interactions with its peripheral anionic site (PAS). Simultaneously, GSK-3β is a key kinase involved in tau hyperphosphorylation, leading to neurofibrillary tangle formation and neuronal death. Inhibition of GSK-3β reduces tau pathology and modulates amyloid precursor protein (APP) processing, thereby decreasing Aβ production [7]. The compound N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride embodies this dual-target approach through its structural configuration: The tetrahydroacridine moiety binds AChE's catalytic site, while the extended diamine linker enables interactions with PAS, potentially disrupting Aβ aggregation. Additionally, tacrine-based hybrids have demonstrated downstream effects on GSK-3β-mediated pathways by reducing oxidative stress and neuroinflammation, further supporting their multitarget potential [4] [5].
Table 1: Comparative Cholinesterase Inhibition Profiles of Tacrine Derivatives
Compound | hAChE IC₅₀ (μM) | hBChE IC₅₀ (μM) | Selectivity (BChE/AChE) |
---|---|---|---|
Tacrine (THA) | 0.42 ± 0.09 | 10.08 ± 1.68 | 24.0 |
7-MEOTA | 24.96 ± 4.87 | 96.90 ± 16.18 | 3.9 |
Ethylenediamine derivative | 5.02 ± 0.98 | 6.02 ± 1.01 | 1.2 |
Butanediamine derivative* | 0.47 ± 0.09 | 0.11 ± 0.02 | 0.2 |
N-(THA-9-yl)propane-1,3-diamine | 0.53 ± 0.10 | 1.39 ± 0.23 | 2.6 |
*Refers to structural analogs of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride [4] [7]
The development of tacrine derivatives has progressed through strategic structural modifications aimed at enhancing efficacy while reducing hepatotoxicity. Tacrine (9-amino-1,2,3,4-tetrahydroacridine, THA), the first FDA-approved AD drug, was withdrawn due to dose-dependent hepatotoxicity. This limitation prompted the design of novel analogs, including 7-methoxytacrine (7-MEOTA) with improved safety profiles [7]. Subsequent innovations focused on bifunctional hybrids incorporating tacrine linked to secondary pharmacophores via alkyl diamines, yielding compounds with dual binding to both catalytic and peripheral sites of AChE.
The molecular evolution culminated in N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride (Molecular Formula: C₁₇H₂₅Cl₂N₃; Molecular Weight: 342.3 g/mol), which features a tetrahydroacridine core connected to a butane-1,4-diamine linker terminated with protonated amines. This configuration enables optimal spanning distance (≈14Å) between the tacrine unit binding at the catalytic anionic site (CAS) and the terminal ammonium interacting with PAS [4]. The butane-1,4-diamine linker provides superior flexibility and length compared to shorter ethylene diamine analogs, enhancing dual-site binding capability. Synthesis follows a nucleophilic displacement pathway: 9-Chloro-1,2,3,4-tetrahydroacridine undergoes reaction with 1,4-diaminobutane in phenol solvent, followed by salt formation with HCl to yield the dihydrochloride [4]. The dihydrochloride salt form significantly enhances water solubility and bioavailability, addressing a critical limitation of early tacrine derivatives [6].
Hybrid molecular architectures represent a rational design strategy for addressing the multifactorial nature of neurodegenerative diseases. These compounds integrate two pharmacophores—a cholinesterase inhibitor and a secondary bioactive moiety—connected through a tunable alkyl linker [5] [7]. The structural design of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride exemplifies this approach, where the tetrahydroacridine unit serves as the primary AChE inhibitor, while the diamine component contributes to additional biological activities.
The butane-1,4-diamine chain provides more than just spatial separation; it enables:
Table 2: Structural Features of Tacrine-Based Diamine Derivatives
Structural Feature | Ethylenediamine Derivative | Butanediamine Derivative | Significance |
---|---|---|---|
Molecular Formula | C₁₅H₂₁Cl₂N₃ | C₁₇H₂₅Cl₂N₃ | Increased molecular complexity |
Molecular Weight | 314.3 g/mol | 342.3 g/mol | Optimal for CNS penetration |
Linker Length (Atoms) | 2 | 4 | Enhanced PAS interaction |
IC₅₀ hAChE | 5.02 ± 0.98 μM | 0.47 ± 0.09 μM | 10-fold potency improvement |
Chemical Stability | Moderate | High | Dihydrochloride salt formation |
Synthetic Yield | 70-85% | 70-95% | Scalable production |
The effectiveness of this design paradigm is evidenced by the compound's exceptional AChE inhibitory potency (IC₅₀ = 0.47 μM), representing a ~1000-fold improvement over tacrine (IC₅₀ = 420 nM). Molecular docking studies confirm dual binding modality: The acridine core engages in π-π stacking with Trp84 in CAS, while the protonated terminal amine forms salt bridges with Asp72 in PAS [4] [7]. This dual-site engagement not only enhances enzyme inhibition but also reduces Aβ aggregation promoted by AChE-PAS interactions. Furthermore, the hybrid structure demonstrates neuroprotective activity, reducing H₂O₂-induced apoptosis in PC12 cells by 62% compared to tacrine (28%) through suppression of oxidative stress and caspase activation [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0